molecular formula C10H6F3N3S B1326936 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol CAS No. 1142199-98-1

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol

Cat. No.: B1326936
CAS No.: 1142199-98-1
M. Wt: 257.24 g/mol
InChI Key: KDBCCBNRFZFYJI-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring substituted with a thiol group. The trifluoromethyl group is known for its unique properties, making the compound significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol typically involves the trifluoromethylation of a suitable precursor. One common method includes the use of trifluoromethylphenylhydrazine as a starting material, which undergoes cyclization with appropriate reagents to form the triazine ring . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran or ether, and the reactions are typically carried out at room temperature with stirring for several hours to days .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and triazine-thiol compounds, such as:

Uniqueness

The uniqueness of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol lies in its combination of the trifluoromethyl group and the triazine-thiol structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBCCBNRFZFYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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